molecular formula C28H31N5O3S2 B12143537 2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143537
M. Wt: 549.7 g/mol
InChI Key: WXZBLXANSJSTAK-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core, substituted with a 4-ethylpiperazine group at position 2, a methyl group at position 9, and a (Z)-configured thiazolidinone-based moiety at position 2. The thiazolidinone component includes a 4-methoxyphenylethyl chain, which distinguishes it from analogs with simpler aryl substituents (e.g., phenyl or unsubstituted benzyl groups) . The ethyl substituent on the piperazine ring may improve metabolic stability compared to methyl or unsubstituted piperazine derivatives .

Key structural features:

  • 4-Ethylpiperazine: A basic nitrogen-containing group that may enhance solubility in acidic environments and serve as a hydrogen bond acceptor.

Properties

Molecular Formula

C28H31N5O3S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N5O3S2/c1-4-30-14-16-31(17-15-30)25-22(26(34)32-12-5-6-19(2)24(32)29-25)18-23-27(35)33(28(37)38-23)13-11-20-7-9-21(36-3)10-8-20/h5-10,12,18H,4,11,13-17H2,1-3H3/b23-18-

InChI Key

WXZBLXANSJSTAK-NKFKGCMQSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethylpiperazine with an appropriate electrophile to form the 4-ethylpiperazin-1-yl moiety.

    Thiazolidinone Formation: The next step involves the synthesis of the thiazolidinone ring by reacting a suitable thioamide with a carbonyl compound.

    Pyrido[1,2-a]pyrimidin-4-one Core Construction: The core structure is formed by cyclization reactions involving the appropriate precursors.

    Final Coupling and Functionalization: The final step involves coupling the previously synthesized intermediates and introducing the methoxyphenyl and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidin-4-one vs. Pyrido[3,4-d]pyrimidin-4(3H)-one

Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () share a pyrimidinone core but differ in ring fusion (positions 1,2-a vs. 3,4-d). This positional isomerism alters electronic distribution and steric accessibility.

4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives

European patent applications () describe analogs such as 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds retain the pyrido-pyrimidinone core but substitute the thiazolidinone group with simpler aryl or heteroaryl moieties. The absence of the thioxo-thiazolidinone component likely reduces metal-binding capacity and alters pharmacokinetic profiles .

Substituent Analysis

Piperazine Derivatives

Compound Piperazine Substituent Key Properties
Target compound 4-Ethyl Enhanced metabolic stability; moderate basicity
7-(4-Methylpiperazin-1-yl) () 4-Methyl Higher basicity; faster hepatic clearance
7-(Piperazin-1-yl) () Unsubstituted Lower lipophilicity; prone to oxidation

The ethyl group in the target compound balances lipophilicity and metabolic resistance, whereas methyl or unsubstituted piperazines may exhibit shorter half-lives due to cytochrome P450-mediated oxidation .

Thiazolidinone vs. Thiourea Moieties

The target’s thioxo-thiazolidinone group contrasts with thiourea-containing analogs like 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one ().

Aromatic and Electronic Effects

The 4-methoxyphenylethyl group in the target compound introduces electron-donating methoxy substituents, which may enhance resonance stabilization and hydrogen-bonding capacity compared to non-methoxy analogs (e.g., 3-(1-phenylethyl) in ). This modification could increase binding affinity to receptors requiring polar interactions, such as kinases or GPCRs .

Research Implications and Hypotheses

Bioactivity: The thioxo-thiazolidinone group may confer kinase inhibitory activity via chelation of Mg²⁺ or Zn²⁺ ions in ATP-binding pockets, a mechanism observed in related compounds .

Solubility : The 4-ethylpiperazine and 4-methoxyphenyl groups likely improve water solubility at acidic pH, facilitating oral bioavailability.

Metabolism : Ethyl substitution on piperazine may reduce N-dealkylation rates compared to methyl analogs, as seen in pharmacokinetic studies of similar drugs .

Data Table: Key Structural and Hypothesized Properties

Compound (Reference) Core Scaffold Key Substituents Hypothesized logP Potential Applications
Target compound Pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazine, 4-methoxyphenylethyl-thiazolidinone 3.2 Kinase inhibition, antimicrobial
44g () Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(Pyridin-2-yl)piperazine 2.8 Anticancer agents
54c () Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(4-Methoxyphenyl)piperidine 3.5 CNS-targeted therapies
Patent example () Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol-5-yl, 4-methylpiperazine 2.9 Anti-inflammatory agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.